1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is a complex heterocyclic compound that features a thiophene ring fused with a spiro piperidine-pyrrolopyridine system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride typically involves multi-step organic reactions. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Spiro Compound Formation: The spiro linkage is formed by cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring and exhibit various pharmacological properties.
Pyrrolopyridine Derivatives: Compounds with similar spiro structures that are used in medicinal chemistry for their bioactive properties.
Uniqueness
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is unique due to its complex spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H16ClN3OS |
---|---|
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
1'-thiophen-2-ylspiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride |
InChI |
InChI=1S/C15H15N3OS.ClH/c19-14-15(5-8-16-9-6-15)13-11(3-1-7-17-13)18(14)12-4-2-10-20-12;/h1-4,7,10,16H,5-6,8-9H2;1H |
InChI-Schlüssel |
AIWXJIFZFVFMJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=C(C=CC=N3)N(C2=O)C4=CC=CS4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.